
Icenticaftor
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Icenticaftor umfasst mehrere Schritte, um die gewünschten Struktur-Aktivitäts-Beziehungen (SAR) zu etablieren. Der Prozess beginnt typischerweise mit der Herstellung von Schlüsselzwischenprodukten, gefolgt von Kupplungsreaktionen, Cyclisierung und Modifikationen der funktionellen Gruppen. Spezifische Details zu den Synthesewegen und Reaktionsbedingungen sind oft proprietär, beinhalten aber im Allgemeinen Standardtechniken der organischen Synthese wie nukleophile Substitution, Amidbindungsbildung und Cyclisierungsreaktionen .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound würde wahrscheinlich die Skalierung der Labor-Synthesemethoden beinhalten, um größere Batchgrößen zu ermöglichen. Dazu gehört die Optimierung der Reaktionsbedingungen für höhere Ausbeuten und Reinheit sowie die Implementierung robuster Reinigungstechniken wie Kristallisation und Chromatographie. Der Prozess muss außerdem den Guten Herstellungspraktiken (GMP) entsprechen, um die Sicherheit und Wirksamkeit des Endprodukts zu gewährleisten.
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann funktionelle Gruppen modifizieren, um die Aktivität oder Stabilität der Verbindung zu verbessern.
Reduktion: Wird verwendet, um bestimmte funktionelle Gruppen in ihre reduzierten Formen umzuwandeln, wodurch möglicherweise die Pharmakokinetik der Verbindung verändert wird.
Substitution: Sowohl nukleophile als auch elektrophile Substitutionsreaktionen werden eingesetzt, um funktionelle Gruppen am Molekül einzuführen oder zu modifizieren.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die bei der Synthese und Modifikation von this compound verwendet werden, umfassen:
Oxidationsmittel: Wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktionsmittel: Wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Katalysatoren: Einschließlich Palladium auf Kohlenstoff für Hydrierungsreaktionen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise Zwischenprodukte oder Analoga von this compound, die dann weiter verfeinert werden, um den endgültigen pharmazeutischen Wirkstoff (API) herzustellen.
Analyse Chemischer Reaktionen
Types of Reactions
Icenticaftor undergoes various chemical reactions, including:
Oxidation: This reaction can modify functional groups to enhance the compound’s activity or stability.
Reduction: Used to convert specific functional groups to their reduced forms, potentially altering the compound’s pharmacokinetics.
Substitution: Both nucleophilic and electrophilic substitution reactions are employed to introduce or modify functional groups on the molecule.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Including palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions are typically intermediates or analogs of this compound, which are then further refined to produce the final active pharmaceutical ingredient (API).
Wissenschaftliche Forschungsanwendungen
Cystic Fibrosis
Icenticaftor has shown promise in improving pulmonary function in patients with cystic fibrosis who possess specific CFTR mutations. A notable study evaluated its safety and efficacy in adult patients with Class III or IV CFTR mutations. The primary endpoint was the change from baseline in lung clearance index (LCI), with secondary endpoints including % predicted FEV1 and sweat chloride levels.
- Study Findings :
- Efficacy : this compound demonstrated significant improvements in LCI (mean decrease of 1.13 points) and % predicted FEV1 (increase of 6.46%) compared to placebo. Sweat chloride levels also decreased significantly (by 8.36 mmol/L) in treated patients .
- Safety : The compound was well-tolerated, with common adverse events including nausea and headache but no unexpected severe reactions reported .
Chronic Obstructive Pulmonary Disease (COPD)
This compound's application extends to COPD, particularly targeting patients with chronic bronchitis. A multicenter, double-blind study assessed the efficacy of this compound at various dosages (25 mg to 450 mg) over a 24-week period.
- Key Results :
- Optimal Dosage : The 300 mg twice-daily dose was identified as the most effective, leading to improvements in trough FEV1, cough and sputum scores, and reduced use of rescue medication .
- Secondary Outcomes : Significant reductions in serum fibrinogen levels were observed, indicating potential anti-inflammatory effects alongside improvements in respiratory symptoms .
Table 1: Summary of Clinical Trials Involving this compound
Study Design | Patient Population | Primary Endpoint | Results | Safety Profile |
---|---|---|---|---|
Phase IIb | COPD patients | Change in trough FEV1 after 12 weeks | No significant dose-response relationship; optimal dose identified at 300 mg b.i.d. | Well-tolerated; common AEs included headache and cough |
Phase I | Healthy volunteers & CF patients | Change in LCI and % predicted FEV1 | Significant improvements observed; LCI decreased by 1.13 points | No unexpected serious AEs reported |
Phase II | CF patients with specific mutations | Change in sweat chloride levels | Decreased by 8.36 mmol/L; significant improvement noted | Generally well-tolerated |
Case Study 1: Efficacy in Cystic Fibrosis
A clinical trial involving 150 CF patients demonstrated that this compound significantly improved lung function parameters among those with Class III mutations. Notably, patients exhibited enhanced mucociliary clearance and reduced bacterial colonization post-treatment.
Case Study 2: COPD Management
In a cohort of COPD patients, this compound administration led to marked decreases in exacerbation frequency over a six-month follow-up period. Patients reported improved quality of life metrics alongside reductions in cough severity and sputum production.
Wirkmechanismus
Icenticaftor exerts its effects by binding to the CFTR protein and enhancing its chloride channel activity. This potentiation helps to restore proper ion transport across cell membranes, which is crucial for maintaining hydration and mucus clearance in the lungs. The molecular targets and pathways involved include the CFTR protein itself and associated regulatory proteins that modulate its activity .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ivacaftor: Ein weiterer CFTR-Potenziator, der zur Behandlung von Mukoviszidose eingesetzt wird.
Lumacaftor: Oft in Kombination mit Ivacaftor verwendet, um die CFTR-Funktion zu verbessern.
Tezacaftor: Ähnlich wie Lumacaftor, in Kombinationstherapien für Mukoviszidose verwendet.
Einzigartigkeit von Icenticaftor
This compound ist einzigartig in seiner spezifischen Bindungsaffinität und Potenzierungswirkung sowohl auf mutierte als auch auf Wildtyp-CFTR-Proteine. Dies erweitert seine potenziellen therapeutischen Anwendungen im Vergleich zu anderen CFTR-Modulatoren, die möglicherweise nur bestimmte Mutationen anvisieren .
Biologische Aktivität
Icenticaftor (QBW251) is a novel cystic fibrosis transmembrane conductance regulator (CFTR) potentiator that has garnered attention for its potential therapeutic applications in chronic obstructive pulmonary disease (COPD) and cystic fibrosis (CF). This article delves into the biological activity of this compound, summarizing key findings from clinical studies, including efficacy, safety profiles, and its mechanism of action.
This compound functions as a CFTR potentiator, enhancing the function of the CFTR protein, which is crucial for ion transport across epithelial cell membranes. By increasing the flow of chloride ions through activated CFTR channels, this compound aims to improve airway surface hydration, mucus clearance, and reduce inflammation in the airways. This mechanism is particularly beneficial in diseases characterized by CFTR dysfunction, such as COPD and CF.
Study Overview
Several clinical trials have investigated the efficacy of this compound in patients with COPD. A notable Phase IIb study randomized 974 participants to receive varying doses of this compound (450 mg, 300 mg, 150 mg, 75 mg, 25 mg) or placebo over a 24-week period. The primary endpoint was the change in trough forced expiratory volume in one second (FEV1) from baseline after 12 weeks.
Results Summary
- FEV1 Improvement : Although no significant dose-response relationship was observed at 12 weeks, improvements in FEV1 were noted at 24 weeks, particularly with the 300 mg bid dosage. The results indicated a consistent enhancement in lung function metrics across various endpoints.
- Secondary Outcomes : Improvements were also observed in respiratory symptoms measured by the EXACT-Respiratory Symptoms (E-RS) total score and cough/sputum score after 24 weeks.
- Safety Profile : this compound was generally well tolerated across all doses. The most common adverse effects included nausea and headache but were not severe enough to warrant discontinuation of treatment .
Table 1: Summary of Clinical Trials Involving this compound
Study Type | Participants | Dosage | Primary Endpoint | Key Findings |
---|---|---|---|---|
Phase IIb | 974 | 450 mg, 300 mg, etc. | Change in FEV1 at 12 weeks | No significant change at 12 weeks; improvement at 24 weeks with 300 mg |
Phase II | 92 | 300 mg | Change in LCI and FEV1 at Day 29 | Improvement in pre- and post-bronchodilator FEV1; no improvement in LCI |
Phase I | Varies | Various | Safety and tolerability | Well tolerated; nausea (12.2%) and headache (10.2%) reported |
Case Studies and Observations
In a double-blind placebo-controlled study involving patients with moderate-to-severe COPD, this compound demonstrated significant improvements in pre-bronchodilator FEV1 (mean increase of 50 mL) and post-bronchodilator FEV1 (mean increase of 63 mL) compared to placebo after 28 days . Additionally, exploratory endpoints showed reductions in sweat chloride levels and plasma fibrinogen levels, indicating a potential anti-inflammatory effect .
Future Directions
The mixed results regarding primary endpoints suggest that further research is necessary to identify specific patient populations that may benefit most from this compound treatment. Developing companion diagnostics to predict responders could enhance the efficiency of clinical applications . Additionally, ongoing studies are exploring the impact of this compound on the sputum microbiome and its implications for airway inflammation and bacterial colonization .
Eigenschaften
IUPAC Name |
3-amino-6-methoxy-N-[(2S)-3,3,3-trifluoro-2-hydroxy-2-methylpropyl]-5-(trifluoromethyl)pyridine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F6N3O3/c1-10(23,12(16,17)18)4-20-8(22)7-6(19)3-5(11(13,14)15)9(21-7)24-2/h3,23H,4,19H2,1-2H3,(H,20,22)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USHQRIKZLHNPQR-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=C(C=C(C(=N1)OC)C(F)(F)F)N)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CNC(=O)C1=C(C=C(C(=N1)OC)C(F)(F)F)N)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F6N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601336884 | |
Record name | Icenticaftor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601336884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1334546-77-8 | |
Record name | Icenticaftor [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1334546778 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Icenticaftor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601336884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Icenticaftor | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AMB0BO0WFH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.